molecular formula C20H27N3O4 B5640907 2-{9-[(2-methoxyphenyl)acetyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide

2-{9-[(2-methoxyphenyl)acetyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide

Cat. No. B5640907
M. Wt: 373.4 g/mol
InChI Key: ALONYJZXOWOUDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-{9-[(2-methoxyphenyl)acetyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide involves complex organic reactions. For instance, compounds with similar structures have been synthesized through reactions involving amino acids, glyoxal, and isocyanides under mild conditions, yielding a novel class of compounds with good to excellent yields. Such syntheses often explore the intermolecular Ugi reaction, demonstrating the versatility of this approach in creating complex molecular architectures (Amirani Poor et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals a diverse range of conformations and interactions. For example, the crystalline structure of related compounds has shown various intermolecular hydrogen bonding patterns, contributing to their stability and reactivity. These studies are crucial for understanding the relationship between structure and function in such molecules (Camerman et al., 2005).

Chemical Reactions and Properties

Compounds of this class participate in a range of chemical reactions, highlighting their reactivity and potential as synthetic intermediates. For instance, their reactions with primary and heterocyclic amines yield Schiff bases, demonstrating their utility in synthesizing more complex molecules. Such reactivity is essential for the development of new materials and pharmaceuticals (Farouk et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular architecture. For instance, different crystalline forms of similar compounds can exhibit distinct absorption and solubility characteristics, affecting their application in various fields (Norman, 2013).

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could explore the synthesis, reactivity, and biological activity of this compound .

properties

IUPAC Name

2-[9-[2-(2-methoxyphenyl)acetyl]-3-oxo-2,9-diazaspiro[5.5]undecan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-27-16-5-3-2-4-15(16)12-19(26)22-10-8-20(9-11-22)7-6-18(25)23(14-20)13-17(21)24/h2-5H,6-14H2,1H3,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALONYJZXOWOUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC3(CCC(=O)N(C3)CC(=O)N)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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